3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a compound that features a triazole ring attached to an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves the reaction of azabicyclooctane derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azabicyclooctane structure provides additional binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-2-azabicyclo[3.2.1]octan-3-one: This compound is similar in structure but has a phenyl group attached to the triazole ring, which can alter its chemical and biological properties.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a different triazole ring and are used in different applications.
Uniqueness
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of the triazole ring and azabicyclooctane structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H14N4/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13/h3-4,7-9,11H,1-2,5-6H2 |
InChI Key |
ITKAFWORYUYJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.